2,3-Dioxopentanoic acid
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Overview
Description
2,3-Dioxopentanoic acid is an organic compound belonging to the class of keto acids It is characterized by the presence of two keto groups (carbonyl groups) at the second and third positions of a five-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dioxopentanoic acid can be achieved through several methods. One common approach involves the reaction of 4-acetyl-5-(1-naphthyl)furan-2,3-dione with various nitrogenous nucleophiles. This reaction typically occurs under mild conditions and can be carried out in solvents such as benzene at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of appropriate catalysts and reaction conditions can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2,3-Dioxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The keto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but often involve standard laboratory techniques and conditions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,3-Dioxopentanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,3-Dioxopentanoic acid involves its interaction with various molecular targets and pathways. The compound’s keto groups can form covalent bonds with nucleophilic sites on enzymes and other proteins, affecting their activity. This interaction can lead to changes in metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,3-Dioxopentanoic acid include:
2,4-Dioxopentanoic acid: Another keto acid with similar reactivity but different structural properties.
2,3-Dioxobutanoic acid: A shorter-chain keto acid with comparable chemical behavior.
Uniqueness
What sets this compound apart from its similar compounds is its specific arrangement of keto groups and the resulting chemical properties
Properties
IUPAC Name |
2,3-dioxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c1-2-3(6)4(7)5(8)9/h2H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQLZXALWCBEIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598614 |
Source
|
Record name | 2,3-Dioxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151677-71-3 |
Source
|
Record name | 2,3-Dioxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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